Activated DPG Subunit

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Activated DPG Subunit is a compound used in the synthesis of exon jumping oligomer conjugates. These conjugates target specific sites within the human anti-muscular atrophy protein gene to induce exon 51 skipping, which is a potential research avenue for muscular dystrophy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Activated DPG Subunit is synthesized using biocompatible dendritic polyglycerol (dPG) in a mild, surfactant-free inverse nanoprecipitation method. The biocompatible, fast, and bioorthogonal inverse electron demand Diels-Alder (iEDDA) crosslinking chemistry is employed .

Industrial Production Methods: The industrial production of this compound involves the synthesis of pH-degradable nanogels based on tetrazine, norbonene, and bicyclo [6.1.0]nonyne (BCN) functionalized macromonomers. These nanogels are obtained in the size range of 47 to 200 nm and can be degraded within 48 hours at specific pH levels .

Chemical Reactions Analysis

Types of Reactions: Activated DPG Subunit undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include goethite-activated persulfate for oxidation .

Major Products Formed: The major products formed from these reactions are oligomer conjugates that complement selected target sites in the human anti-muscular atrophy protein gene .

Scientific Research Applications

Activated DPG Subunit is primarily used in the research of muscular dystrophy. It facilitates the synthesis of exon jumping oligomer conjugates, which target specific sites within the human anti-muscular atrophy protein gene to induce exon 51 skipping . This compound is also used in the synthesis of pH-degradable nanogels for biomedical applications .

Mechanism of Action

Activated DPG Subunit exerts its effects by facilitating the synthesis of exon jumping oligomer conjugates. These conjugates complement selected target sites in the human anti-muscular atrophy protein gene and induce exon 51 skipping . This mechanism is crucial for research in muscular dystrophy.

Comparison with Similar Compounds

Similar Compounds:

- Tetrazine-functionalized macromonomers

- Norbonene-functionalized macromonomers

- Bicyclo [6.1.0]nonyne (BCN) functionalized macromonomers

Uniqueness: Activated DPG Subunit is unique due to its ability to induce exon 51 skipping in the human anti-muscular atrophy protein gene, making it a valuable compound for muscular dystrophy research .

Properties

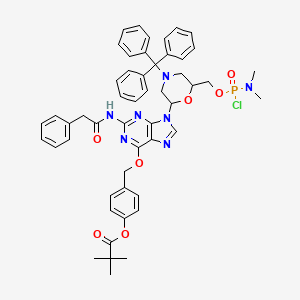

Molecular Formula |

C51H53ClN7O7P |

|---|---|

Molecular Weight |

942.4 g/mol |

IUPAC Name |

[4-[[9-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-[(2-phenylacetyl)amino]purin-6-yl]oxymethyl]phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C51H53ClN7O7P/c1-50(2,3)48(61)66-41-28-26-37(27-29-41)33-63-47-45-46(55-49(56-47)54-43(60)30-36-18-10-6-11-19-36)59(35-53-45)44-32-58(31-42(65-44)34-64-67(52,62)57(4)5)51(38-20-12-7-13-21-38,39-22-14-8-15-23-39)40-24-16-9-17-25-40/h6-29,35,42,44H,30-34H2,1-5H3,(H,54,55,56,60) |

InChI Key |

TXKNJPOHRYJGGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3C4CN(CC(O4)COP(=O)(N(C)C)Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)CC8=CC=CC=C8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)

![1-[[1-(4-Fluorophenyl)pyrrole-2-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12397975.png)